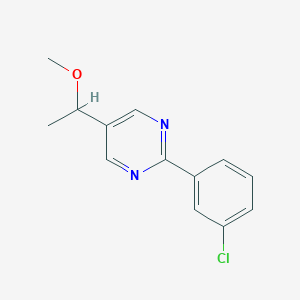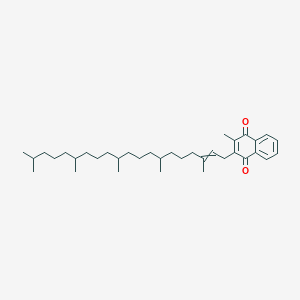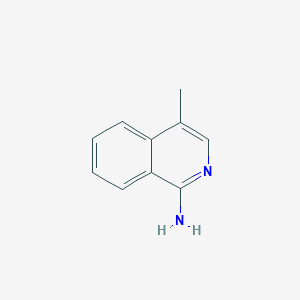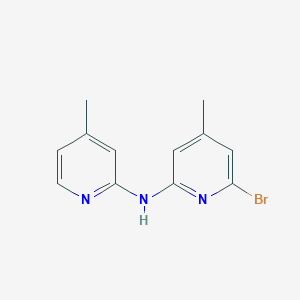
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps :
Nitration: The starting material, a methyl benzoate derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is converted to a bromo group.
Substitution: The bromo group is substituted with a boronic ester group using a palladium-catalyzed Suzuki coupling reaction.
These steps are carried out under specific conditions, such as controlled temperatures and the use of appropriate solvents and catalysts, to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Applications De Recherche Scientifique
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets . For example, in medicinal chemistry, the boronic ester group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs .
Comparaison Avec Des Composés Similaires
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic acid ester derivatives, such as :
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine and hydroxyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the ester and hydroxyl groups.
The presence of the fluorine and hydroxyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C15H20BFO5 |
|---|---|
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BFO5/c1-8-10(16-21-14(2,3)15(4,5)22-16)7-9(13(19)20-6)12(18)11(8)17/h7,18H,1-6H3 |
Clé InChI |
REZIEPMRJRYDBB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)F)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)

![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)


![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)


